ARD-69 Achieves Single-Digit Nanomolar AR Degradation Across Multiple Prostate Cancer Cell Lines
ARD-69 demonstrates consistent and potent AR protein degradation in three distinct AR-positive prostate cancer cell lines, with DC50 values of 0.86 nM in LNCaP cells, 0.76 nM in VCaP cells, and 10.4 nM in 22Rv1 cells [1]. This cross-cell-line reproducibility establishes a well-characterized degradation profile that enables reliable experimental planning and dose selection. In contrast, earlier-generation AR PROTACs employing the same VHL recruitment strategy but with suboptimal linker configurations required higher concentrations to achieve comparable degradation levels, with some analogs failing to reach maximal degradation even at micromolar concentrations [1].
| Evidence Dimension | DC50 (concentration for 50% AR protein degradation) |
|---|---|
| Target Compound Data | 0.86 nM (LNCaP), 0.76 nM (VCaP), 10.4 nM (22Rv1) |
| Comparator Or Baseline | Earlier-generation AR PROTAC analogs in the same series: DC50 > 100 nM for suboptimal linker variants; some compounds failed to achieve >50% degradation |
| Quantified Difference | ARD-69 DC50 values >100-fold lower than suboptimal linker analogs; achieves >95% maximal AR reduction |
| Conditions | Western blot analysis; LNCaP, VCaP, and 22Rv1 prostate cancer cell lines; 24-hour treatment |
Why This Matters
Well-characterized sub-nanomolar DC50 values across multiple cell lines reduce experimental variability and provide predictable degradation kinetics for assay development.
- [1] Han X, et al. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. J Med Chem. 2019;62(2):941-964. PMID: 30629437. View Source
